Cas no 86-73-7 (Fluorene)

Fluorene is a polycyclic aromatic hydrocarbon with applications in various industries due to its thermal and electrical conductivity properties. Its high stability and ease of synthesis make it suitable for use as an additive or intermediate in the production of polymers, resins, and dyes.
Fluorene structure
Fluorene structure
Product Name:Fluorene
CAS No:86-73-7
MF:C13H10
MW:166.218503475189
MDL:MFCD00001111
CID:34389
PubChem ID:6853
Update Time:2025-10-27

Fluorene Chemical and Physical Properties

Names and Identifiers

    • Fluorene
    • Diphenylenemethane
    • 2,2'-Methylenebiphenyl
    • 2,3-Benzindene
    • o-Biphenylenemethane
    • alpha-Diphenylenemethane-9H-fluorene
    • 9H-fluorene
    • 2,2’-Methylemebiphemyl
    • alpha-diphenylenemethane
    • diphenylene-methan
    • Methane, diphenylene-
    • o-Biphenylmethane
    • Fluorene Zone Refined (number of passes:70)
    • Fluorene solution
    • 2,2′-Methylene biphenyl
    • 2,3-Benzindene
    • N-Boc-L-Ser-NHOBn
    • Fluoren
    • Fluorenyl radical
    • flourene
    • NIHNNTQXNPWCJQ-UHFFFAOYSA-N
    • 3Q2UY0968A
    • Fluorene, 98+%
    • DSSTox_CID_4105
    • DSSTox_RID_77291
    • DSSTox_GSID_24105
    • polyfluorene
    • 9H - Fluorene
    • C13H10
    • Fluorene, 98%
    • bmse000
    • Tox21_202140
    • NCGC00164052-01
    • NCGC00259689-01
    • AMY38998
    • EPA Method 525.1 PAH Mixture 384 100 microg/mL in Acetone
    • NCGC00164052-02
    • CHEMBL16236
    • DTXCID604105
    • FLUORENE (13C6)
    • FT-0626447
    • Fluorene 100 microg/mL in Acetonitrile
    • fluoren-9-yl
    • F0017
    • EPA Method 525.1 PAH Mixture 385 500 microg/mL in Toluene
    • AKOS000119854
    • 9FL
    • BBL027323
    • FLUORENE (IARC)
    • AC-5810
    • NSC-6787
    • HSDB 2165
    • Fluorene, analytical standard
    • 86-73-7
    • F0061
    • STR04556
    • Fluorene, Reagent
    • Tox21_300572
    • NCGC00254303-01
    • InChI=1/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H
    • DTXSID8024105
    • EINECS 201-695-5
    • LS-69188
    • bmse000524
    • Fluorene 10 microg/mL in Acetonitrile
    • Q417934
    • CHEBI:28266
    • Q-201117
    • FT-0668575
    • PAH Mix 525 100 microg/mL in Acetone
    • CS-0070796
    • NCGC00164052-03
    • NSC 6787
    • EC 201-695-5
    • UNII-3Q2UY0968A
    • MFCD00001111
    • Fluorene, Zone Refined (number of passes:70)
    • ghl.PD_Mitscher_leg0.1322
    • 9h-fluoren-9-yl
    • Fluorene, 9H-
    • FLUORENE [IARC]
    • Fluorene 10 microg/mL in Cyclohexane
    • Fluorene, >=99.0% (HPLC)
    • NSC6787
    • HY-W026772
    • CCRIS 947
    • EN300-18388
    • AI3-09074
    • fluoren-
    • FLUORENE [HSDB]
    • 95270-88-5
    • Fluorene, certified reference material, TraceCERT(R)
    • C07715
    • CAS-86-73-7
    • F1313-0006
    • STK802351
    • 9H-FLUORENE [MI]
    • Z57127470
    • Fluorene (8CI)
    • 2,2′-Methylenebiphenyl
    • NS00010698
    • DA-60624
    • 9H FLUORENE
    • MDL: MFCD00001111
    • Inchi: 1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2
    • InChI Key: NIHNNTQXNPWCJQ-UHFFFAOYSA-N
    • SMILES: C1C=C2C3C(CC2=CC=1)=CC=CC=3
    • BRN: 1363491

Computed Properties

  • Exact Mass: 166.07800
  • Monoisotopic Mass: 166.078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White small flake crystals, fluorescent when impure
  • Density: 1.203
  • Melting Point: 111-114 °C (lit.)
  • Boiling Point: 298 °C(lit.)
  • Flash Point: Fahrenheit: 303.8 ° f
    Celsius: 151 ° c
  • Refractive Index: 1.6470
  • Solubility: 0.002g/l insoluble
  • Water Partition Coefficient: Insoluble
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 3.25780
  • Solubility: Insoluble in water, soluble in ethanol, ether, benzene, carbon disulfide and other organic solvents
  • Vapor Pressure: 0.0±0.3 mmHg at 25°C
  • Merck: 4155

Fluorene Security Information

  • Symbol: GHS09
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H413
  • Warning Statement: P273,P501
  • Hazardous Material transportation number:UN 3077 9/PG 3
  • WGK Germany:3
  • Hazard Category Code: 50/53
  • Safety Instruction: S60-S61-S24/25-S45-S36/37-S16-S7-S62-S33-S24-S22
  • RTECS:LL5670000
  • Hazardous Material Identification: N
  • Safety Term:9
  • Packing Group:III
  • Risk Phrases:R50/53
  • HazardClass:9
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:room temp

Fluorene Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

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Fluorene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene Solvents: Toluene ;  8 h, 100 °C
Reference
Direct Access to Fluorene by Successive C-O/C-H Bond Activations of 2-Phenylbenzyl Ester
Hirano, Masafumi; et al, Organometallics, 2014, 33(8), 1921-1924

Production Method 2

Reaction Conditions
1.1 Reagents: Alumina ,  Vanadate(5-), (heptadeca-μ-oxodecaoxodecamolybdate)hepta-μ-oxodioxo[μ12-[phospha… Solvents: Water
Reference
Polyoxometalates as reduction catalysts: deoxygenation and hydrogenation of carbonyl compounds
Kogan, Vladimir; et al, Angewandte Chemie, 1999, 38(22), 3331-3334

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Tetraethylammonium perchlorate ,  Oxygen Solvents: Ethanol ,  Dimethyl sulfoxide ;  4 h, rt
Reference
A facile and versatile electro-reductive system for hydrodefunctionalization under ambient conditions
Huang, Binbin; et al, Green Chemistry, 2021, 23(5), 2095-2103

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Isopropanol ;  20 - 24 h, 100 °C
Reference
Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex
You, Tingjie; et al, Journal of Organic Chemistry, 2017, 82(3), 1340-1346

Production Method 5

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: 1,2-Dimethoxyethane ;  12 h, 100 °C
Reference
Highly efficient and versatile synthesis of polyarylfluorenes via Pd-catalyzed C-H bond activation
Hwang, Seung Jun; et al, Organic Letters, 2009, 11(20), 4588-4591

Production Method 6

Reaction Conditions
1.1 Reagents: Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Tricyclohexylphosphine ,  Palladium diacetate Solvents: Tetrahydrofuran ;  5 min, rt; 12 h, rt → 120 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Efficient palladium-catalyzed C(sp2)-H activation towards the synthesis of fluorenes
Song, Juan; et al, New Journal of Chemistry, 2016, 40(11), 9030-9033

Production Method 7

Reaction Conditions
1.1 Reagents: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  9 h, 100 °C
Reference
Direct Access to Fluorene by Successive C-O/C-H Bond Activations of 2-Phenylbenzyl Ester
Hirano, Masafumi; et al, Organometallics, 2014, 33(8), 1921-1924

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 2527707-44-2 Solvents: Dimethylacetamide ;  3 h, 80 °C
Reference
The Electronic Properties of Ni(PNN) Pincer Complexes Modulate Activity in Catalytic Hydrodehalogenation Reactions
Wang, Denan; et al, European Journal of Inorganic Chemistry, 2020, 2020(47), 4425-4434

Production Method 9

Reaction Conditions
1.1 Reagents: Methanol ,  Sodium borohydride Catalysts: 1H-Imidazolium, 3-[6-(dibutylchlorostannyl)hexyl]-1-methyl-, iodide (1:1) Solvents: Acetonitrile ;  24 h, reflux
Reference
Organotin reagents supported on ionic liquid: highly efficient catalytic free radical reduction of alkyl halides
Pham, Phuoc Dien; et al, Tetrahedron Letters, 2009, 50(27), 3780-3782

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride Catalysts: Phosphonium, [4′-[3-(dibutylchlorostannyl)propyl][1,1′-biphenyl]-4-yl]triphenyl-… Solvents: Acetonitrile ,  tert-Butanol ;  15 min, reflux
1.2 Catalysts: Azobisisobutyronitrile ;  reflux; 8 h, reflux
Reference
Removal, Recovery, and Recycling of Triarylphosphonium-Supported Tin Reagents for Various Organic Transformations
Poupon, Jean-Christophe; et al, Organic Letters, 2007, 9(18), 3591-3594

Production Method 11

Reaction Conditions
1.1 Reagents: Nickel chloride hexahydrate ,  Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  15 min, rt
Reference
Nickel boride-mediated cleavage of 1,3-dithiolanes. A convenient approach to reductive desulfurization
Khurana, Jitender M.; et al, Synthetic Communications, 2010, 40(19), 2908-2913

Production Method 12

Reaction Conditions
1.1 Reagents: Nickelocene ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
Transition-metal-promoted reactions. 19. Nickelocene-lithium aluminum hydride: a versatile desulfurization reagent
Chan, Man Chor; et al, Journal of Organic Chemistry, 1988, 53(19), 4466-71

Production Method 13

Reaction Conditions
1.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Tricyclohexylphosphine ,  Palladium diacetate Solvents: Dimethylacetamide ;  5 h, 140 - 150 °C; 150 °C → rt
1.2 Reagents: Water ;  rt
Reference
Synthesis of Fluorene and Indenofluorene Compounds: Tandem Palladium-Catalyzed Suzuki Cross-Coupling and Cyclization
Liu, Tao-Ping; et al, Angewandte Chemie, 2010, 49(16), 2909-2912

Production Method 14

Reaction Conditions
1.1 Solvents: Benzene ;  600 °C
Reference
Thermal rearrangement of phenyl-substituted ketene ethylene acetals
Oda, Mitsunori; Morimoto, Kazuo; Thanh, Nguyen Chung; Ohta, Reina; Kuroda, Shigeyasu, Heterocycles, 2003, 60(7), 1673-1680

Production Method 15

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Catalysts: Silica ,  Copper nitrate trihydrate Solvents: Water ;  20 min, pH 9, cooled
1.2 Solvents: Toluene ;  2 h, 1 atm, 90 °C
Reference
Heterogeneous Cu-catalysts for the reductive deoxygenation of aromatic ketones without additives
Zaccheria, Federica; et al, Tetrahedron Letters, 2005, 46(45), 7743-7745

Production Method 16

Reaction Conditions
1.1 Reagents: Phosphinic acid ,  Iodine Solvents: Acetic acid
Reference
Hypophosphorous acid-iodine: a novel reducing system. Part 1. Reduction of diaryl ketones to diaryl methylene derivatives
Hicks, Latorya D.; et al, Tetrahedron Letters, 2000, 41(41), 7817-7820

Production Method 17

Reaction Conditions
1.1 Reagents: Zinc ,  Ammonium chloride Catalysts: Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  16 h, rt
Reference
Dehalogenation of functionalized alkyl halides in water at room temperature
Isley, Nicholas A.; et al, Green Chemistry, 2015, 17(2), 893-897

Production Method 18

Reaction Conditions
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  rt; 15 min, rt
1.2 Reagents: Methanol ;  rt
Reference
Facile reductive dehalogenation of organic halides with nickel boride at ambient temperature
Khurana, Jitender M.; et al, Canadian Journal of Chemistry, 2008, 86(11), 1052-1054

Production Method 19

Reaction Conditions
1.1 Reagents: Pivalic acid ,  Cesium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  18 h, 25 °C
Reference
Palladium-Catalyzed Synthesis of Fluorenes by Intramolecular C(sp2)-H Activation at Room Temperature
Tanji, Yutaka; et al, Synlett, 2020, 31(8), 805-808

Production Method 20

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Solvents: Dimethylformamide ,  Tetrahydrofuran
Reference
The decomposition of arenediazonium tetrafluoroborates with halo- and azidotrimethylsilanes in nonaqueous solvents
Keumi, Takashi; et al, Bulletin of the Chemical Society of Japan, 1989, 62(1), 89-95

Production Method 21

Reaction Conditions
1.1 Catalysts: Ceria ,  Naphthalene, radical ion(1-), sodium (1:1) ,  Nickel Solvents: Mesitylene ;  24 h, 150 °C
Reference
Heterogeneously Catalyzed Selective Decarbonylation of Aldehydes by CeO2-Supported Highly Dispersed Non-Electron-Rich Ni(0) Nanospecies
Matsuyama, Takehiro; et al, ACS Catalysis, 2021, 11(22), 13745-13751

Production Method 22

Reaction Conditions
1.1 Catalysts: Platinum (supported on carbon)
Reference
Process for producing fluorene compounds by dehydrocyclization
, World Intellectual Property Organization, , ,

Production Method 23

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ethylenediamine ,  Palladium Solvents: Methanol
Reference
Chemoselective control of hydrogenation among aromatic carbonyl and benzyl alcohol derivatives using Pd/C(en) catalyst
Hattori, K.; et al, Tetrahedron, 2001, 57(23), 4817-4824

Production Method 24

Reaction Conditions
1.1 Reagents: Camphorsulfonic acid ,  Iodobenzene diacetate Catalysts: (SP-4-2)-Tribromo(tetrahydrothiophene)gold Solvents: Methanol ,  Chloroform ;  1 h, 27 °C
Reference
Au-Catalyzed Biaryl Coupling To Generate 5- to 9-Membered Rings: Turnover-Limiting Reductive Elimination versus π-Complexation
Corrie, Tom J. A.; et al, Journal of the American Chemical Society, 2017, 139(1), 245-254

Production Method 25

Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Chlorotrimethylsilane ;  24 h, rt
1.3 Reagents: Water ;  5 min, rt
Reference
Chlorotrimethylsilane and Sodium Iodide: A Remarkable Metal-Free Association for the Desulfurization of Benzylic Dithioketals under Mild Conditions
Zhao, Guangkuan; et al, Advanced Synthesis & Catalysis, 2018, 360(13), 2522-2536

Production Method 26

Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Chlorotrimethylsilane ;  24 h, rt
1.3 Reagents: Water ;  5 min, rt
Reference
Chlorotrimethylsilane and Sodium Iodide: A Remarkable Metal-Free Association for the Desulfurization of Benzylic Dithioketals under Mild Conditions
Zhao, Guangkuan; et al, Advanced Synthesis & Catalysis, 2018, 360(13), 2522-2536

Production Method 27

Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,1′-Bis(dicyclohexylphosphino)ferrocene Solvents: Toluene ;  16 h, 100 °C
Reference
Skeletal editing of dibenzolactones to fluorenes via Ni- or Pd-catalyzed decarboxylation
Chen, Liang-Yu; et al, Journal of Organic Chemistry, 2023, 88(14), 10252-10256

Production Method 28

Reaction Conditions
1.1 Reagents: Triethylamine ,  Carbon monoxide ,  Water ,  Selenium Solvents: Tetrahydrofuran ;  3 h, 3 MPa, 100 °C
1.2 Reagents: Oxygen ;  2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Reference
Highly efficient route to diselenides from the reactions of imines and selenium in the presence of carbon monoxide and water
Zhao, Xiaodan; et al, Advanced Synthesis & Catalysis, 2005, 347(6), 877-882

Fluorene Raw materials

Fluorene Preparation Products

Fluorene Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:86-73-7)Fluorene
Order Number:1635709
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:86-73-7)Fluorene
Order Number:LE13317;LE1635709
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:08
Price ($):discuss personally
Email:18501500038@163.com

Fluorene Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Fluorene

Introduction to Fluorene (CAS No. 86-73-7)

Fluorene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C13H10, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring a fused three-ring system, makes it a versatile intermediate in the synthesis of various high-value chemicals. The CAS number 86-73-7 uniquely identifies this compound and ensures consistency in its documentation and research applications.

The unique electronic and steric properties of fluorene have garnered considerable attention in recent years, particularly in the development of advanced materials and pharmaceuticals. Its rigid planar structure and extended π-conjugation system contribute to its stability and reactivity, making it an excellent candidate for applications in organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and photovoltaic cells. Additionally, fluorene derivatives have shown promise in medicinal chemistry due to their ability to modulate biological pathways effectively.

Recent advancements in synthetic methodologies have enabled the efficient preparation of complex fluorene-based scaffolds, which are now being explored for their potential in drug discovery. For instance, researchers have demonstrated that fluorene can serve as a key building block in the construction of small-molecule inhibitors targeting various therapeutic areas, including oncology and neurodegenerative diseases. The introduction of fluorine or other heteroatoms into the fluorene core further enhances its pharmacological properties, leading to more potent and selective drug candidates.

The pharmaceutical industry has been particularly interested in fluorene derivatives due to their favorable photophysical properties. These derivatives are being investigated as photosensitizers for photodynamic therapy (PDT), where they can generate reactive oxygen species upon exposure to light, thereby inducing cell death in cancerous tissues. Furthermore, fluorene-based compounds have been employed as fluorescent probes in bioimaging applications, allowing researchers to visualize biological processes with high precision.

In the realm of materials science, fluorene has found extensive use as a precursor for developing high-performance polymers and copolymers. These materials exhibit exceptional thermal stability, mechanical strength, and optical clarity, making them suitable for use in electronic devices and coatings. The incorporation of fluorene units into polymer backbones has also been shown to improve charge transport properties, which is crucial for applications in organic electronics.

The synthesis of novel fluorene derivatives continues to be an active area of research, with scientists employing various strategies such as cross-coupling reactions, cyclization processes, and functional group transformations. These efforts have led to the discovery of new compounds with enhanced biological activity and material properties. For example, fluorinated fluorenes have been reported to exhibit improved metabolic stability and bioavailability when used as drug candidates.

The versatility of fluorene as a chemical entity is further highlighted by its role in catalysis. Fluorene-based ligands have been designed to facilitate various organic transformations, including hydrogenation, oxidation, and coupling reactions. These catalysts often exhibit high selectivity and efficiency, making them valuable tools in industrial chemical processes.

As our understanding of the structure-activity relationships within fluorene derivatives grows, so does the potential for innovation across multiple disciplines. The continued exploration of this compound promises to yield new insights into its applications in medicine, materials science, and beyond.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-73-7)Fluorene
1635709
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-73-7)Fluorene
LE13317;LE1635709
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email